4-N-マレイミド安息香酸-NHS

説明

4-N-Maleimidobenzoic acid-NHS is a heterobifunctional cross-linking reagent . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .

Synthesis Analysis

The synthesis of 4-N-Maleimidobenzoic acid-NHS involves several steps . The reaction conditions include the use of dicyclohexyl-carbodiimide in tetrahydrofuran at -15 degrees Celsius for 2 hours, followed by room temperature for 3 hours .Molecular Structure Analysis

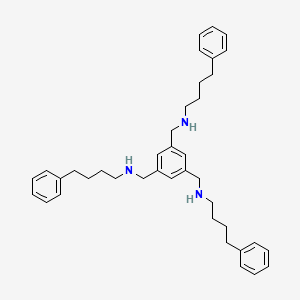

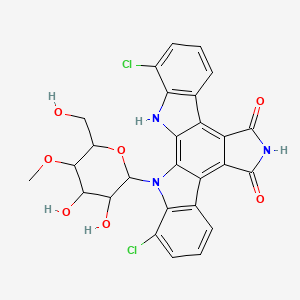

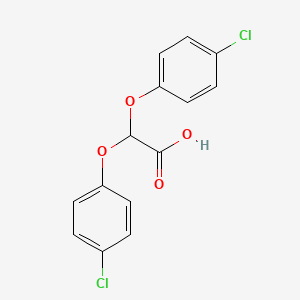

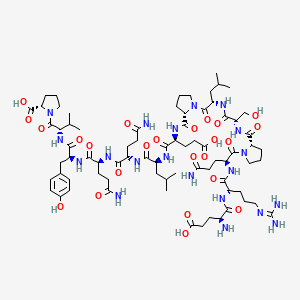

The molecular formula of 4-N-Maleimidobenzoic acid-NHS is C15H10N2O6 . The InChIKey is GSYZMVGSEGJHGT-UHFFFAOYSA-N . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O .Chemical Reactions Analysis

4-N-Maleimidobenzoic acid-NHS reacts with primary amines and free sulfhydryl groups . The reaction with primary amines forms amide bonds, while the reaction with free sulfhydryl groups forms thioether linkages .Physical And Chemical Properties Analysis

The molecular weight of 4-N-Maleimidobenzoic acid-NHS is 314.25 g/mol . It has a topological polar surface area of 101 Ų . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .科学的研究の応用

タンパク質標識および架橋

“4-N-マレイミド安息香酸-NHS”は、タンパク質の標識および架橋のために、タンパク質分析で一般的に使用されます . これは、短鎖の芳香族スペーサーアーム(7.3オングストローム)の反対側にNHSエステルとマレイミド反応基を有し、アミノ基とスルフィドリル基に対して反応性があります .

酵素免疫複合体形成

この化合物は、酵素免疫複合体を形成するために人気があります . NHSエステル基は、1級アミンと反応して安定なアミド結合を形成し、マレイミド基は、スルフィドリル基と反応して安定なチオエーテル結合を形成します .

抗菌性ポリマーの合成

“this compound”は、抗菌性ポリマーの合成に使用できます . 第1段階は、4-マレイミド安息香酸の合成からなり、これは対応する4-マレイミドベンゾイルクロリドに変換され、第2段階では、4-マレイミドベンゾイルクロリドと3,5-ジアミノ安息香酸の縮合によりBMIが得られます .

生体結合

この化合物は、生体結合にも使用されます . マレイミド基は、タンパク質または他の分子上のチオール基と反応して安定な共有結合を形成し、さまざまな官能基または標識を付加できます .

薬物送達システム

“this compound”は、薬物送達システムの開発に使用できます . タンパク質やその他の分子と安定な共有結合を形成する能力により、薬物やその他の治療剤をキャリアに付加して標的送達を行うのに役立ちます .

診断アッセイ

この化合物は、診断アッセイに使用されます . タンパク質またはその他の分子に標識やその他の検出可能な基を付加する能力により、特定の分子または状態を検出するためのアッセイの開発に役立ちます .

作用機序

Target of Action

The primary target of 4-N-Maleimidobenzoic acid-NHS is proteins, specifically the amino and sulfhydryl groups present in proteins . The compound is a protein crosslinker, which means it forms covalent bonds between different protein molecules, thereby facilitating the coupling of proteins, peptides, or diverse molecules to thiol-bearing biomolecules .

Mode of Action

4-N-Maleimidobenzoic acid-NHS contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm . The mode of action involves two steps. First, the carrier protein is activated by the reaction of its amino group with the succinimide moiety. Then, the thiol group on the peptide reacts with the maleimide moiety . This interaction results in the formation of a stable covalent bond between the protein molecules .

Biochemical Pathways

The biochemical pathways affected by 4-N-Maleimidobenzoic acid-NHS are those involving protein-protein interactions. By forming covalent bonds between different protein molecules, 4-N-Maleimidobenzoic acid-NHS can alter the structure and function of proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Result of Action

The molecular and cellular effects of 4-N-Maleimidobenzoic acid-NHS action are primarily related to its ability to crosslink proteins. By forming covalent bonds between different protein molecules, it can alter the structure and function of these proteins. This can have a variety of effects, depending on the specific proteins involved and the biochemical pathways they are part of .

Action Environment

The action, efficacy, and stability of 4-N-Maleimidobenzoic acid-NHS can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS-ester and maleimide groups, potentially influencing the compound’s ability to crosslink proteins . Additionally, factors such as temperature and the presence of other chemicals could also impact the action of 4-N-Maleimidobenzoic acid-NHS.

将来の方向性

生化学分析

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It’s possible that there are threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZMVGSEGJHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)